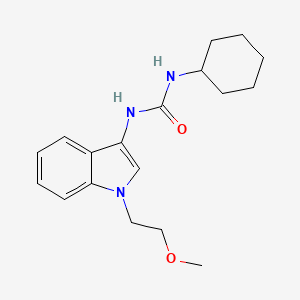

1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound . The molecule contains a total of 48 bond(s) including 22 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 urea (-thio) derivative(s), 1 ether(s) (aliphatic), 1 sulfone(s) and 1 tetrahydro-thiophene(s) .

Molecular Structure Analysis

The molecular structure of 1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea includes 1 six-membered ring(s), 1 urea (-thio) derivative(s), and 1 tertiary .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a class of cyclic dipeptidyl ureas, involved reactions including cyclohexyl isocyanide, indicating the utility of cyclohexyl-based compounds in creating novel chemical structures (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Analytical and Detection Techniques

- N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea (1a) was found to exhibit strong solvatochromism in its fluorescence properties, useful for detecting analytes like alcohols, carboxylic acids, and fluoride ions (Bohne, Ihmels, Waidelich, & Chang Yihwa, 2005).

Medicinal Chemistry and Pharmacology

- Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, including cyclohexyl groups, have been synthesized and evaluated for their antiacetylcholinesterase activity, indicating their potential in medicinal chemistry (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

- Novel ureas and sulfamides incorporating 1-aminotetralins were synthesized and showed variable degrees of cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Özgeriş, Akbaba, Özdemir, Türkez, & Göksu, 2017).

Environmental and Material Sciences

- Cyclohexylhemicucurbit[6]uril, a new macrocycle, forms complexes with various small organic compounds, demonstrating its potential in molecular recognition and environmental applications (Aav, Shmatova, Reile, Borissova, Topić, & Rissanen, 2013).

properties

IUPAC Name |

1-cyclohexyl-3-[1-(2-methoxyethyl)indol-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-23-12-11-21-13-16(15-9-5-6-10-17(15)21)20-18(22)19-14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGDOBWLSXQCKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[d]azepine](/img/structure/B2533995.png)

![4-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2533996.png)

![4-[2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2533998.png)

![N-(3-fluoro-4-methylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2533999.png)

![4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide](/img/structure/B2534000.png)

![2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B2534002.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2534005.png)

![2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride](/img/structure/B2534006.png)

![1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2534009.png)

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534010.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2534011.png)